Sodium 2-phenylquinazolin-4-olate
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Overview
Description
Sodium 2-phenylquinazolin-4-olate is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring. This compound is known for its diverse applications in medicinal chemistry and its potential as a pharmacological agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-phenylquinazolin-4-olate typically involves the oxidative condensation of 2-aminobenzamides and benzyl alcohols. This reaction is often carried out under solvent- and transition metal-free conditions, using t-BuONa as a base and oxygen as a green oxidant. The reaction is conducted at 120°C for 24 hours, yielding the desired product in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of environmentally benign pathways and green chemistry principles is emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-phenylquinazolin-4-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into different quinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted quinazoline compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and other green oxidants.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which are valuable intermediates in medicinal chemistry and pharmaceutical applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Sodium 2-phenylquinazolin-4-olate involves its interaction with specific molecular targets and pathways. It acts by inhibiting key enzymes and proteins involved in cellular processes. For example, it can inhibit quorum sensing transcriptional regulators in bacteria, thereby reducing biofilm formation and virulence . In cancer cells, it may induce apoptosis by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4-one: A closely related compound with similar pharmacological properties.
Quinazoline-4(3H)-one: Another derivative with diverse biological activities.
2,3-Disubstituted-4(3H)-quinazolinone: Known for its antimicrobial and anticancer properties.
Uniqueness
Sodium 2-phenylquinazolin-4-olate stands out due to its unique combination of properties, including high stability, ease of synthesis, and broad-spectrum biological activities. Its ability to inhibit biofilm formation and its potential as a therapeutic agent make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
sodium;2-phenylquinazolin-4-olate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O.Na/c17-14-11-8-4-5-9-12(11)15-13(16-14)10-6-2-1-3-7-10;/h1-9H,(H,15,16,17);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBQEQROAXDVFN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N2NaO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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